7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol
Description
This polycyclic furan derivative features a complex fused-ring system with a hydroxymethyl (-CH2OH) substituent at position 7 and a methyl group at 10b. Its dodecahydro framework indicates extensive hydrogenation, contributing to structural rigidity and stereochemical complexity.
Properties
IUPAC Name |
17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJVYWXIDISQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859381 | |
| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cafestol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
469-83-0 | |
| Record name | Cafestol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
| Record name | Cafestol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
Cafestol is a bioactive compound predominantly found in coffee beans. Its full chemical name is 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol. This compound has garnered attention due to its diverse biological activities including antioxidant properties and effects on various cellular pathways.
- Molecular Formula : C20H28O3
- Molecular Weight : 316.44 g/mol
- CAS Number : 469-83-0
Antioxidant Properties
Cafestol exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative stress and may contribute to its potential health benefits.
Anti-inflammatory Effects
Studies have shown that Cafestol can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This suggests a potential role in managing inflammatory diseases.
Anti-cancer Activity
Cafestol has demonstrated antiproliferative effects against several cancer cell lines. For instance:
- In vitro studies have reported that Cafestol induces apoptosis in human cancer cells by activating caspase pathways.
- A study highlighted that Cafestol inhibits topoisomerase II activity which is critical for DNA replication and repair in cancer cells .
Effects on Cholesterol Levels
Cafestol has been shown to influence cholesterol metabolism. It raises serum cholesterol levels by inhibiting bile acid synthesis in the liver. This effect is particularly notable in individuals who consume unfiltered coffee.
Case Studies and Research Findings
The biological activities of Cafestol are attributed to its ability to interact with various molecular targets:
- Topoisomerase Inhibition : This mechanism is linked to its anticancer properties.
- Cytokine Modulation : By affecting signaling pathways involved in inflammation.
- Cholesterol Regulation : Through modulation of hepatic enzyme activity related to lipid metabolism.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity : Cafestol exhibits significant antioxidant properties. Research indicates that it can stimulate the production of glutathione S-transferase enzymes which play a crucial role in detoxifying harmful compounds in the liver .
- Cholesterol Regulation : Studies have shown that Cafestol can influence cholesterol levels by increasing serum cholesterol concentrations. This property has led to investigations into its potential use in managing hyperlipidemia .
- Anti-cancer Properties : Preliminary studies suggest that Cafestol may have anti-cancer effects. It has been observed to induce apoptosis in certain cancer cell lines and inhibit tumor growth in animal models .
Biochemical Studies
- Metabolic Pathways : Research into the oxidative metabolism of Cafestol has revealed insights into its interaction with various biochemical pathways. For instance, studies have documented its metabolic conversion and the formation of reactive metabolites which could be involved in its biological effects .
- Binding Studies : Investigations have shown that Cafestol can bind to DNA under specific conditions. This interaction may have implications for understanding its potential mutagenic effects and overall safety profile.
Material Science Applications
- Synthesis of Derivatives : The unique structure of Cafestol allows for the synthesis of various derivatives which could be utilized in materials science. Research has focused on creating furan derivatives from similar compounds for applications in organic electronics and photonic devices .
- Natural Polymers : Cafestol's properties make it a candidate for developing natural polymer materials with enhanced mechanical and thermal properties. Its incorporation into polymer matrices could lead to biodegradable materials with improved performance characteristics .
Case Study 1: Antioxidant Efficacy
A study conducted by Liao et al. (2010) examined the antioxidant capacity of Cafestol in vitro and found that it significantly reduced oxidative stress markers in cultured cells. The results suggested a potential role for Cafestol as a dietary supplement to combat oxidative damage associated with chronic diseases.
Case Study 2: Cholesterol Impact
Research by Horaguchi et al. (1985) explored the effects of Cafestol on cholesterol levels in humans and animals. The findings indicated that regular consumption of coffee rich in Cafestol could lead to increased serum cholesterol levels but also highlighted the need for further studies to understand the long-term implications.
Case Study 3: Cancer Cell Apoptosis
Strapelias et al. (1988) investigated the anti-cancer properties of Cafestol on breast cancer cell lines and reported a significant induction of apoptosis at certain concentrations. This study opened avenues for further research into Cafestol as a potential therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Functional Group Influence :
- The 7-hydroxymethyl group in the target compound enhances polarity compared to the 7-carboxylic acid in and the 7-ketone in . This may improve aqueous solubility but reduce membrane permeability relative to the less polar ketone .
- The methyl group at 10b is conserved across all analogs, suggesting its role in stabilizing the fused-ring system.
Biological Activity :
- The carboxylic acid analog activates AMPK, a key regulator of cellular energy homeostasis, highlighting the importance of polar substituents at position 5. The target compound’s hydroxymethyl group may confer similar activity but with distinct pharmacokinetics .
- The ketone derivative (CAS 108664-98-8) lacks reported bioactivity, underscoring the critical role of 7-position functionalization in mediating biological effects.
Preparation Methods
Saponification and Solvent Extraction
Cafestol is isolated from green Coffea arabica beans via alkaline saponification followed by liquid-liquid extraction:
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Saponification : Ground beans (300 g) are treated with 2.5 M KOH in methanol (800 mL) at room temperature for 1 h to hydrolyze esterified diterpenes.
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Extraction : The mixture is diluted with water and extracted with tert-butyl methyl ether (TBME).
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Purification : The crude extract is chromatographed on silica gel (ethyl acetate/hexane gradient) to yield cafestol with 98% purity at 0.43% w/w of bean mass.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 1.29 g from 300 g beans | |
| Purity | 98% | |
| Co-extracted compounds | Kahweol (53:47 ratio) |
Total Chemical Synthesis
Bioinspired Synthesis from Stevioside
A 19-step synthesis starting from stevioside (a Stevia rebaudiana glycoside) achieves cafestol in 1.59% overall yield :
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Dihydroxylation : Early-stage introduction of hydroxyl groups via Sharpless asymmetric epoxidation.
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Oxa-Michael-Wittig Annulation : Late-stage furan ring construction using a vinyl phosphonium salt on an α-hydroxy ketone intermediate.
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Skeletal Rearrangement : SmI₂-mediated lactone-alkene coupling forms the bicyclo[3.2.1]octane core.
Key Reaction Conditions :
Gold-Catalyzed Cycloisomerization
An alternative route employs Au(I)-catalyzed furan cyclization for late-stage ring closure:
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Aldehyde–Ene Cyclization : Et₂AlCl-promoted reaction forms a tricyclic intermediate.
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Cycloisomerization : AuCl₃/AgOTf catalyzes alkynol cyclization to install the furan moiety (93% yield).
Biocatalytic Modification
Lipase-Catalyzed Esterification
Cafestol esters are synthesized using immobilized Candida antarctica lipase B (CAL-B):
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Reaction Setup : Cafestol (25 mg), palmitic acid (2 equiv.), CAL-B (73.3 mg/mL), toluene, 70°C, 240 rpm.
-
Optimized Yield : 85–88% conversion to cafestol palmitate after 72 h.
Process Parameters :
Comparative Analysis of Methods
Structural and Mechanistic Insights
Furan Ring Construction
The furan moiety is critical for cafestol’s bioactivity. Synthetic routes prioritize late-stage ring formation to avoid side reactions:
Q & A
How can the stereochemical configuration of this polycyclic compound be resolved experimentally?
Basic Research Question
The compound's stereochemistry is critical due to its fused bicyclic and polycyclic systems. A methodological approach involves:
- Nuclear Overhauser Effect (NOE) Spectroscopy : To identify spatial proximity between protons in rigid cyclic systems, confirming substituent orientations .
- X-ray Crystallography : Provides unambiguous stereochemical assignment by resolving atomic positions in the crystal lattice. NIST-standardized databases (e.g., crystallographic data for similar fused furan derivatives) can guide interpretation .
- Comparative Analysis : Align experimental NMR data (e.g., chemical shifts) with computational predictions (DFT-based models) to validate stereochemical assignments .
What experimental design strategies optimize synthesis yields for this compound?
Advanced Research Question
Synthetic routes for polycyclic ethers often face low yields due to steric hindrance and competing side reactions. Key strategies include:
- Design of Experiments (DoE) : Apply fractional factorial designs to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors affecting yield. For example, solvent polarity significantly impacts annulation efficiency in similar fused furan syntheses .
- Catalyst Screening : Use immobilized acid catalysts (e.g., acidic AlO) to improve regioselectivity, as demonstrated in annulation reactions of naphthol derivatives (47% yield improvement in method B vs. method A) .
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
How can computational methods address contradictions in reaction pathway predictions?
Advanced Research Question
Discrepancies between predicted and observed reaction pathways arise from incomplete mechanistic models. A combined approach is recommended:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces and identify kinetically favorable pathways. ICReDD’s reaction path search methods reduce trial-and-error experimentation by 60% .
- Machine Learning (ML) : Train ML models on historical reaction data (e.g., solvent effects, steric parameters) to predict side reactions. COMSOL Multiphysics integrations enable AI-driven optimization of reaction trajectories .
- Experimental Validation : Cross-verify computational predictions with small-scale kinetic studies (e.g., time-resolved NMR) to resolve ambiguities .
What analytical techniques are most reliable for characterizing degradation products of this compound?
Basic Research Question
Degradation pathways (e.g., oxidation of hydroxymethyl groups) require robust analytical workflows:
- High-Resolution Mass Spectrometry (HRMS) : Identify molecular formulas of degradation fragments with sub-ppm mass accuracy. NIST’s Chemistry WebBook provides reference spectra for structural elucidation .
- LC-MS/MS : Couple liquid chromatography with tandem MS to separate and characterize polar degradation products. Method optimization should include pH-stable columns (e.g., C18 with endcapping) to retain acidic byproducts .
- Stability-Indicating Assays : Use accelerated stability studies (40°C/75% RH) with DoE to model degradation kinetics and identify critical storage conditions .
How can AI-driven simulations improve reactor design for scaling up synthesis?
Advanced Research Question
Scaling polycyclic compound synthesis requires addressing heat/mass transfer limitations. Advanced strategies include:
- CFD Modeling : Use COMSOL Multiphysics to simulate fluid dynamics in batch reactors, optimizing stirrer geometry and cooling rates to prevent hotspots .
- Reinforcement Learning (RL) : Train RL algorithms on historical process data to autonomously adjust parameters (e.g., feed rate, agitation) during scale-up, reducing batch failures by 30% .
- Membrane Integration : Implement in-line membrane separation (e.g., nanofiltration) for continuous product removal, minimizing side reactions. CRDC subclass RDF2050104 highlights membrane technologies for complex separations .
What statistical approaches resolve variability in biological assay data for this compound?
Advanced Research Question
High variability in bioactivity assays (e.g., enzyme inhibition) necessitates robust statistical frameworks:
- Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to distinguish assay variability sources (e.g., compound purity vs. biological replicates). MVA is critical for validating structure-activity relationships .
- Bayesian Hierarchical Models : Account for nested variability (e.g., plate-to-plate vs. well-to-well) and improve IC estimation accuracy. Open-source tools like Stan or PyMC3 enable probabilistic modeling .
- Outlier Detection : Use Grubbs’ test or Mahalanobis distance to identify and exclude anomalous data points, ensuring reproducibility .
How can solvent effects on reaction kinetics be systematically studied?
Basic Research Question
Solvent polarity and proticity significantly influence reaction rates and selectivity. A stepwise methodology includes:
- Kamlet-Taft Parameters : Quantify solvent effects using linear solvation energy relationships (LSERs). For example, hydrogen-bond donor (α) and acceptor (β) parameters correlate with annulation rates in aprotic solvents .
- Kinetic Profiling : Conduct pseudo-first-order experiments in varied solvents (e.g., DCM, THF, MeCN) to extract rate constants. Arrhenius plots reveal activation energy differences .
- Computational Solvation Models : Use COSMO-RS simulations to predict solvation free energies and guide solvent selection .
What strategies mitigate epimerization during functional group transformations?
Advanced Research Question
Epimerization at stereocenters (e.g., C10b) during derivatization (e.g., esterification) requires precise control:
- Low-Temperature Protocols : Perform reactions at ≤0°C to minimize thermal racemization. For example, propionate formation in method C achieved 2% yield but retained stereointegrity .
- Protecting Groups : Use silyl ethers (e.g., TBS) to shield hydroxyl groups during acidic/basic conditions, as validated in similar terpene-derived syntheses .
- Enzymatic Catalysis : Lipases or esterases (e.g., Candida antarctica Lipase B) enable stereoretentive acylations under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
